1-(3-Methylazetidin-3-yl)prop-2-yn-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Methylazetidin-3-yl)prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of 3-methylazetidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methylazetidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methylazetidin-3-yl)prop-2-yn-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylazetidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The azetidine ring and propynyl group allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
1-(3-Methylazetidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(but-3-yn-1-yl)-3-methylazetidin-3-ol: This compound has a similar azetidine ring but differs in the substituent groups, leading to different chemical and biological properties.
3-(1-methylazetidin-3-yl)propan-1-amine: This compound also contains an azetidine ring but has different functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(3-methylazetidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-3-6(9)7(2)4-8-5-7/h1,8H,4-5H2,2H3 |
InChI Key |
WBNWJFXFKQTLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(=O)C#C |
Origin of Product |
United States |
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